1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-
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Overview
Description
1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that features both benzimidazole and imidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often employ one-pot three-component reactions catalyzed by various agents such as silica sulfuric acid, ammonium acetate, and zinc chloride .
Chemical Reactions Analysis
1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets. It acts as a protein kinase inhibitor, topoisomerase inhibitor, and heparanase inhibitor. These interactions disrupt critical cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- include:
1H-Benzimidazole, 2-phenyl-: Known for its antitumor and antiviral activities.
1H-Benzimidazole, 4,5-dichloro-2-[2-(1H-imidazol-2-yl)phenyl]-: Exhibits similar biological activities but with different pharmacokinetic properties.
1H-Benzimidazole, 4,5-dimethyl-2-[2-(1H-imidazol-2-yl)phenyl]-: Used in the development of antifungal agents.
The uniqueness of 1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- lies in its fluorinated positions, which enhance its biological activity and stability compared to its non-fluorinated counterparts .
Properties
CAS No. |
824394-92-5 |
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Molecular Formula |
C16H10F2N4 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H10F2N4/c17-11-5-6-12-14(13(11)18)22-16(21-12)10-4-2-1-3-9(10)15-19-7-8-20-15/h1-8H,(H,19,20)(H,21,22) |
InChI Key |
GXNYSEATCSRSCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=CC(=C4F)F |
Origin of Product |
United States |
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